Fmoc-Glu(OtBu)-OPfp (CAS: 86061-04-3) is a highly reactive, pre-activated pentafluorophenyl (Pfp) ester of the glutamic acid derivative Fmoc-Glu(OtBu)-OH. In industrial and laboratory peptide synthesis, it serves as a shelf-stable, crystalline building block that directly acylates amines without the need for in situ activation reagents . By embedding the leaving group directly into the molecule, this compound streamlines procurement by eliminating the need to co-purchase and handle expensive, moisture-sensitive, or hazardous coupling reagents (such as HATU, DIC, or explosive HOBt variants). Its primary value lies in simplifying process workflows, reducing byproduct generation, and ensuring high-fidelity amide bond formation in both solid-phase (SPPS) and solution-phase peptide synthesis.
Substituting Fmoc-Glu(OtBu)-OPfp with its unactivated free acid counterpart, Fmoc-Glu(OtBu)-OH, fundamentally alters the manufacturing process by mandating the addition of stoichiometric coupling reagents (e.g., carbodiimides or uronium salts) and auxiliary bases[1]. This in situ activation generates equimolar amounts of byproducts—such as insoluble ureas or guanidinium species—that complicate downstream purification and can cause irreversible peptide capping [1]. Furthermore, attempting to substitute with another pre-activated form, such as the OSu (NHS) ester, introduces the risk of Lossen rearrangement under basic conditions, which can lead to critical sequence-altering β-alanine insertions . For procurement teams supporting continuous-flow synthesis or highly pure API production, the OPfp ester is practically non-interchangeable due to its additive-free coupling and clean, soluble byproduct profile.
The use of Fmoc-Glu(OtBu)-OPfp completely bypasses the activation step required for standard free-acid amino acids. While Fmoc-Glu(OtBu)-OH requires 1.0 to 1.2 equivalents of coupling reagents (such as DIC or HATU) plus auxiliary bases to form an amide bond, the OPfp ester acts as a standalone electrophile requiring 0 equivalents of external activators [1]. This eliminates the procurement cost of coupling cocktails and prevents the generation of stoichiometric activation waste.
| Evidence Dimension | Coupling reagent equivalents required |
| Target Compound Data | 0 equivalents (additive-free coupling) |
| Comparator Or Baseline | Fmoc-Glu(OtBu)-OH (requires 1.0-1.2 eq of DIC/HATU + base) |
| Quantified Difference | 100% reduction in coupling reagent usage |
| Conditions | Standard SPPS or solution-phase peptide elongation |
Eliminating coupling reagents reduces raw material supply chain complexity and prevents byproduct-induced capping side reactions.
Active ester selection critically impacts crude peptide purity. Hydroxysuccinimide (OSu) esters are known to undergo Lossen rearrangement under basic condensation conditions, leading to the unintended insertion of β-alanine residues into the peptide sequence. In contrast, the pentafluorophenyl group in Fmoc-Glu(OtBu)-OPfp is structurally immune to this rearrangement, ensuring high sequence fidelity even during prolonged couplings .
| Evidence Dimension | Susceptibility to Lossen rearrangement |
| Target Compound Data | 0% risk of β-alanine insertion |
| Comparator Or Baseline | OSu (NHS) active esters (susceptible under basic conditions) |
| Quantified Difference | Complete elimination of rearrangement-driven sequence impurities |
| Conditions | Basic condensation conditions during peptide coupling |
Ensuring sequence fidelity minimizes the need for complex, costly HPLC purification of the final peptide API.
In automated continuous-flow peptide synthesis, the physical state of reaction byproducts dictates system reliability. The coupling of Fmoc-Glu(OtBu)-OPfp generates pentafluorophenol as its sole byproduct, which is highly soluble in standard solvents like DMF and THF [1]. Conversely, activating the free acid Fmoc-Glu(OtBu)-OH with standard carbodiimides (like DIC) generates diisopropylurea (DIU), an insoluble byproduct that can precipitate and clog flow reactor beds [1].
| Evidence Dimension | Insoluble byproduct formation |
| Target Compound Data | Generates highly soluble pentafluorophenol |
| Comparator Or Baseline | DIC-activated Fmoc-Glu(OtBu)-OH (generates precipitate-forming DIU) |
| Quantified Difference | Elimination of reactor-clogging precipitates |
| Conditions | Continuous-flow automated peptide synthesis in DMF/THF |
Soluble byproducts are mandatory for scaling up peptide production in modern, automated continuous-flow reactors without mechanical failure.
Process monitoring is simplified when using pre-activated OPfp esters. The coupling of Fmoc-Glu(OtBu)-OPfp is fully compatible with bromophenol blue monitoring, allowing for direct, real-time visual or spectrophotometric confirmation of amide bond formation . Standard in situ activation of free acids often involves complex reagent mixtures that can interfere with simple colorimetric assays, forcing reliance on slower, off-line analytical methods .
| Evidence Dimension | Colorimetric monitoring compatibility |
| Target Compound Data | Enables direct bromophenol blue tracking |
| Comparator Or Baseline | Standard free acid + coupling cocktail (often interferes with colorimetrics) |
| Quantified Difference | Real-time in-process QA vs. delayed off-line sampling |
| Conditions | Solid-phase peptide synthesis (SPPS) QA workflows |
Real-time monitoring accelerates production cycle times and guarantees coupling completeness before proceeding to the next synthesis step.
Because Fmoc-Glu(OtBu)-OPfp couples without the need for carbodiimide reagents, it generates only highly soluble pentafluorophenol as a byproduct[1]. This makes it the ideal procurement choice for continuous-flow reactors, where insoluble urea byproducts from standard free-acid activation would cause catastrophic bed clogging and system overpressure.
In sequences where the use of strong bases (like DIPEA) and potent uronium coupling reagents (like HATU) causes unacceptable levels of epimerization or premature protecting group cleavage, the OPfp ester provides a mild, additive-free alternative [1]. It allows for efficient acylation under neutral or minimally basic conditions.
For bulk API manufacturing in solution phase, the downstream purification of the intermediate is a major cost driver. Using Fmoc-Glu(OtBu)-OPfp eliminates the need to extract coupling reagent byproducts (such as guanidinium salts or ureas), leaving only pentafluorophenol, which can be easily removed via standard liquid-liquid washing .
Irritant